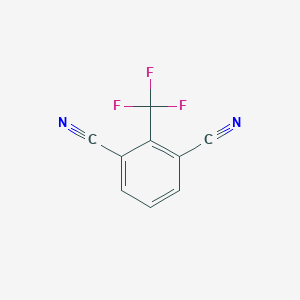

2-(Trifluoromethyl)isophthalonitrile

Description

The exact mass of the compound this compound is 196.02483259 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-6(4-13)2-1-3-7(8)5-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDWKRAXGZLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorine in Chemical Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorinated organic compounds often exhibit profoundly different biological and physical properties compared to their non-fluorinated analogues. The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond (C-F) impart unique characteristics to molecules.

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic degradation by enzymes in biological systems. This can increase the half-life and bioavailability of pharmaceutical compounds.

Increased Lipophilicity: The introduction of fluorine atoms can enhance a molecule's ability to permeate biological membranes, a critical factor for drug efficacy.

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.

These attributes have led to a surge in the development of fluorinated pharmaceuticals, with a significant percentage of new drugs approved by regulatory bodies containing at least one fluorine atom.

Isophthalonitrile Scaffolds: Building Blocks for Advanced Materials

The isophthalonitrile core, a benzene (B151609) ring substituted with two nitrile (-C≡N) groups at the 1 and 3 positions, is a versatile building block in synthetic and materials science. The nitrile groups are highly polar and can participate in a variety of chemical transformations, making them valuable handles for constructing larger, more complex structures.

Key applications of isophthalonitrile scaffolds include:

High-Performance Polymers: Isophthalonitrile and its derivatives are crucial monomers in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles. These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength, finding use in the aerospace, electronics, and automotive industries. Phthalonitrile-based resins are known for their high-temperature stability and are used to create robust composite materials. researchgate.net

Precursors to Functional Molecules: The nitrile groups can be readily converted into other functional groups, such as amines and carboxylic acids. This versatility allows for the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. For instance, isophthalonitrile is a known environmental transformation product of the fungicide Chlorothalonil.

The rigid, aromatic nature of the isophthalonitrile scaffold contributes to the thermal stability of the resulting polymers, while the dinitrile functionality allows for the formation of cross-linked networks, further enhancing their robust properties.

The Trifluoromethyl Group: a Privileged Moiety in Molecular Design

The trifluoromethyl (-CF3) group is a particularly influential substituent in modern chemical design. It is often considered a "super-halogen" due to its unique combination of steric and electronic properties. The substitution of a methyl group with a trifluoromethyl group can dramatically alter a molecule's characteristics.

The trifluoromethyl group contributes to molecular design and reactivity in several ways:

Strong Electron-Withdrawing Effects: The three highly electronegative fluorine atoms make the -CF3 group a powerful electron-withdrawing substituent. This can significantly impact the reactivity of an aromatic ring and the acidity of neighboring functional groups.

Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. This property is particularly valuable in drug design.

Metabolic Stability: Similar to a single fluorine atom, the trifluoromethyl group is metabolically very stable, protecting adjacent parts of a molecule from enzymatic degradation.

Steric Influence: While electronically distinct, the trifluoromethyl group has a similar size to an isopropyl group, allowing it to influence the conformation of molecules and their binding to biological targets.

The incorporation of the -CF3 group is a well-established strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Research has also demonstrated that the introduction of trifluoromethyl groups into polymer backbones can lead to materials with improved properties, such as in the case of fluorinated polyimides and polybenzoxazoles which exhibit lower dielectric constants and enhanced solubility. mdpi.comresearchgate.net

Research on 2 Trifluoromethyl Isophthalonitrile: Scope and Objectives

Established Synthetic Routes to this compound

Traditional synthetic approaches to this compound and its precursors often rely on multi-step sequences involving classical organic reactions. These methods, while foundational, have paved the way for more streamlined and efficient processes.

Multi-Step Approaches from Precursor Molecules

The synthesis of trifluoromethylated aromatic nitriles frequently begins with appropriately substituted benzene (B151609) derivatives. For instance, a common strategy involves the nitration of a starting material like ortho-fluoro benzotrifluoride, followed by reduction of the nitro group to an amine. google.com Subsequent steps can include bromination and diazotization to introduce the necessary functional groups for the final cyanation reaction. google.com One patented method describes the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminodiphenyl starting from 4-nitro-3-trifluoromethylaniline, which undergoes a six-step process including amino protection, reduction, diazotization, bromo-coupling, and deprotection. unipr.it Such multi-step syntheses, while effective, can be lengthy and may require purification of intermediates at each stage. researchgate.net

A notable precursor for related compounds is 2-chloro-5-(trifluoromethyl)benzonitrile, which can be synthesized and then further functionalized. For example, it can be converted to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid through nitration. nih.gov This acid can then be transformed into the corresponding amide, which are both precursors for antitubercular benzothiazinones. nih.gov Another example involves the synthesis of 4-bromo-2-(trifluoromethyl)benzonitrile (B62921) from 4-bromo-2-(trifluoromethyl)benzoic acid via the corresponding benzoyl chloride and benzamide. guidechem.com

The synthesis of 2-chlorobenzonitrile (B47944) itself can be achieved through various methods, including the reaction of o-chlorobenzoic acid with urea. chemicalbook.com These established routes provide a fundamental basis for the synthesis of more complex derivatives like this compound.

| Starting Material | Key Intermediates | Final Product | Key Reactions |

|---|---|---|---|

| ortho-Fluoro benzotrifluoride | 3-Trifluoromethyl-4-fluoroaniline, 3-Fluoro-4-trifluoromethyl bromobenzene | 3-Fluoro-4-trifluoromethylbenzonitrile | Nitration, Reduction, Bromination, Diazotization, Cyanation google.com |

| 4-Nitro-3-trifluoromethylaniline | N-(4-nitro-3-trifluoromethyl)phthalimide, N-(4-amino-3-trifluoromethyl)phthalimide, N-(4-bromo-3-trifluoromethyl)phthalimide, 2,2-bis(trifluoromethyl)-4,4'-phthalimidodiphenyl | 2,2'-bis(trifluoromethyl)-4,4'-diaminodiphenyl | Amino protection, Reduction, Diazotization, Bromo-coupling, Deprotection unipr.it |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Not specified | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitration nih.gov |

| 4-Bromo-2-(trifluoromethyl)benzoic acid | 4-Bromo-2-(trifluoromethyl)benzoyl chloride, 4-Bromo-2-(trifluoromethyl)benzamide | 4-Bromo-2-(trifluoromethyl)benzonitrile | Acyl chloride formation, Amidation, Dehydration guidechem.com |

Strategies Involving Cyano-Group Introduction and Trifluoromethylation

The introduction of cyano and trifluoromethyl groups onto an aromatic ring is a critical aspect of synthesizing the target molecule. Cyanation can be achieved through various methods, including the use of metal cyanides or cyanide-free alternatives. unipr.itresearchgate.net For example, a method for preparing 3-fluoro-4-trifluoromethylbenzonitrile involves using cyano-groups to replace bromine. google.com Another approach describes the synthesis of 2,6-Dichlorobenzonitrile from 1,2-dichloro-3-nitro benzene using metal cyanides. guidechem.com

Trifluoromethylation, the introduction of a -CF3 group, is a key step that significantly influences the properties of the final compound. researchgate.net This can be accomplished using various reagents and strategies. One method involves the reaction of α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide (B1254668) to produce trifluoromethylated 2-pyridones in a one-pot reaction. chemicalbook.com Another approach details the synthesis of trifluoromethylated amino alcohols from monoterpenoids using the Ruppert-Prakash reagent (TMSCF3). researchgate.net The incorporation of a trifluoromethyl group can also be achieved through halo- and cyano-trifluoromethylation of alkenes and alkynes. mdpi.com

Development of Advanced Catalytic Syntheses

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of this compound and related compounds has benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions for Isophthalonitrile Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Cross-coupling reactions are powerful tools for creating C-C bonds, often employing palladium catalysts to couple two reagents with activating groups. mdpi.com For the synthesis of phthalonitriles, palladium-catalyzed cyanation reactions have been shown to be highly effective. researchgate.net For example, dicyanophthalates can be synthesized via a Pd-catalyzed two-fold cyanation of the corresponding dichlorophthalates with Zn(CN)2. researchgate.net

The diarylation of isocyanides with triarylbismuthines, catalyzed by transition metals, offers a selective route to imine derivatives. nih.gov Palladium catalysts in these reactions tend to yield N,N'-dialkyl or N,N'-diaryl α-diimines, while rhodium catalysts selectively produce N-alkyl diaryl ketimines. nih.gov Furthermore, a cyanide-free method for synthesizing aryl nitriles from haloarenes has been developed using palladium catalysis, involving a sequence of reactions including α-arylation of ethyl nitroacetate (B1208598) and subsequent transformations. unipr.it

| Reaction Type | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Two-fold Cyanation | Palladium | 4,5-Dichlorophthalates, Zn(CN)2 | Dicyanophthalates researchgate.net |

| Diarylation of Isocyanides | Palladium(II) acetate | Isocyanides, Triarylbismuthines | α-Diimines nih.gov |

| Diarylation of Isocyanides | [RhCl(nbd)]2 | Isocyanides, Triarylbismuthines | N-Alkyl diaryl ketimines nih.gov |

| Cyanide-free Nitrile Synthesis | Palladium(II) acetate | Aryl halides, Ethyl nitroacetate, Olefin | Aryl nitriles unipr.it |

Photoredox Catalysis in C-F Bond Formation and Transformation

Visible-light photoredox catalysis has emerged as a powerful and mild method for organic synthesis, enabling reactions that are often difficult to achieve through traditional means. mdpi.com This approach has been particularly impactful in the synthesis of fluorinated aromatic compounds. mdpi.com Photoredox catalysis can be used for the direct attachment of various fluorine-containing groups, including -CF3, to aromatic compounds. mdpi.com

One strategy involves the use of a dual Ru/Cu catalytic system for the trifluoromethylation of arylboronic acids with CF3I. mdpi.com In this process, the photocatalyst generates a trifluoromethyl radical, which then participates in a copper-catalyzed cross-coupling reaction. mdpi.com Another approach utilizes a photoredox-catalyzed cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) to fluorinate electron-rich arenes, complementing traditional SNAr methods that are typically limited to electron-deficient arenes. nih.gov This method has been successfully applied to the fluorination of phenol (B47542) derivatives. nih.gov

Furthermore, photoredox catalysis can facilitate the cleavage of C-F bonds, allowing for the synthesis of partially fluorinated products from readily available per- or oligofluorinated compounds. mdpi.com This is achieved through the generation of carbon radicals via either reductive or oxidative quenching of the excited photocatalyst. mdpi.com

Continuous Flow Methodologies for Enhanced Efficiency in Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.uk These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, such as those often used in fluorination chemistry.

The synthesis of nitriles from aldehydes via the Schmidt reaction has been successfully adapted to a continuous-flow microreactor system. rhhz.net This method provides high yields and rapid reaction times while enhancing safety. rhhz.net Similarly, continuous flow approaches have been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids in a telescoped process, avoiding the isolation of intermediates. nih.gov

Fluorination reactions, which can be challenging to manage in batch due to the reactivity of fluorinating agents, have also been effectively implemented in continuous flow systems. researchgate.netdurham.ac.uk For example, the use of diethylaminosulfur trifluoride (DAST) for nucleophilic fluorination has been demonstrated in a flow microreactor, offering a safer and more controlled reaction environment. researchgate.net A compact lab plant has been designed for the continuous-flow synthesis of fluorine-containing compounds, which was combined with an NMR analysis platform for online reaction monitoring. rsc.org This integrated approach was successfully applied to various reactions, including the Ruppert-Prakash reaction for perfluoroalkylation. rsc.org

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The electron-withdrawing nature of both the trifluoromethyl group and the two nitrile groups significantly deactivates the benzene ring of this compound towards electrophilic aromatic substitution. youtube.com The strong deactivating effect makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging to achieve under standard conditions. The positions ortho and para to the trifluoromethyl group are particularly deactivated due to resonance and inductive effects. youtube.com

Conversely, this high degree of electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com While SNAr reactions typically require a good leaving group, the powerful activation provided by the trifluoromethyl and dinitrile substituents can facilitate the displacement of a suitable leaving group, such as a halogen, by a nucleophile. nih.gov Such reactions offer a pathway to introduce a variety of functional groups onto the aromatic core, a strategy often employed in the synthesis of complex molecules. nih.gov

Reactions Involving the Nitrile Functionalities

The two nitrile groups in this compound are versatile functional handles that can undergo a range of chemical transformations. chemistrysteps.comlibretexts.org

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemistrysteps.comlibretexts.org This transformation proceeds through an intermediate amide. libretexts.org This allows for the conversion of the dinitrile to a diacid, a valuable precursor for polyesters and polyamides.

Reduction: The nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com This reaction provides a direct route to the corresponding bis(aminomethyl) derivative, a useful monomer for the synthesis of polyamines and other nitrogen-containing polymers.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile groups. libretexts.orgyoutube.com The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. youtube.com This reaction allows for the introduction of two new carbon-carbon bonds and the formation of a diketone.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Grignard Reaction | R-MgX, then H₂O | Ketone |

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com However, under specific conditions, it can be transformed into other functional groups, although these reactions are often challenging. tcichemicals.comresearchgate.net

Selective C-F bond activation and functionalization of trifluoromethylarenes is an area of active research. researchgate.net Methods are being developed to achieve partial reduction or transformation of the CF₃ group. For instance, the conversion of a trifluoromethyl group to a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group can be achieved using specific reagents. Another transformation involves the conversion of the CF₃ group into a carbonyl group, which can be accomplished using strong Lewis acids. tcichemicals.com

Annulation Reactions for Heterocyclic Scaffolds Utilizing this compound

The dinitrile functionality of this compound makes it a valuable precursor for the construction of various heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing benzene ring.

Synthesis of Indole (B1671886) Derivatives

While direct use of this compound for indole synthesis is not commonly reported, related strategies involving trifluoromethylated anilines and subsequent cyclization are well-established. nih.gov The Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govyoutube.com A trifluoromethyl-substituted phenylhydrazine could, in principle, be used to generate a trifluoromethyl-substituted indole.

Preparation of Quinazoline and Related Heterocycles

Quinazolines and their derivatives are an important class of heterocyclic compounds with diverse biological activities. researchgate.netnih.gov The synthesis of quinazolinones often involves the cyclization of anthranilic acid derivatives. google.com this compound can be a precursor to the necessary anthranilic acid derivative through partial hydrolysis and reduction of one of the nitrile groups. Alternatively, cyclization reactions involving the dinitrile itself can lead to quinazoline-like structures. For instance, reaction with hydrazine (B178648) can lead to the formation of pyrazoloquinazolines. The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved from ortho-amino nitriles. rsc.org

| Starting Material | Reagents | Product | Reference |

| 2-Iodoaniline | Aniline, Trimethyl orthoformate, Pd/C, CO | Quinazolinone | rsc.org |

| 2-Methoxybenzoic acid | Ethyl chloroformate, then amine | 2-Substituted Quinazoline | nih.gov |

| tert-Butyl (2-cyanoaryl)carbamates | H₂O₂, base | Quinazoline-2,4(1H,3H)-dione | rsc.org |

Formation of Thiazole (B1198619) and Benzimidazole Derivatives

Thiazole Derivatives: The synthesis of thiazoles often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. jpionline.orgmdpi.com While this compound is not a direct precursor in this classic synthesis, its derivatives could be utilized. For example, conversion of the nitrile groups to thioamides would provide a key intermediate for reaction with α-haloketones to form bis-thiazole derivatives.

Synthesis of Multifunctionalized this compound Analogs

The synthesis of multifunctionalized analogs of this compound, where the benzene ring is decorated with additional functional groups, is a key area of research for developing advanced materials and biologically active compounds. While direct literature on the extensive multifunctionalization of this compound is limited, synthetic strategies can be inferred from related chemistries involving trifluoromethylated aromatics and other isophthalonitrile derivatives. The primary approach for introducing multiple functional groups onto the this compound scaffold involves nucleophilic aromatic substitution (SNAr) on appropriately activated precursors, as well as transformations of pre-existing functional groups.

A plausible and powerful strategy for creating multifunctionalized this compound analogs involves starting with a polyfluorinated benzene derivative. For instance, the synthesis of 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile from tetrafluoroisophthalonitrile (B1582903) demonstrates the feasibility of replacing multiple fluorine atoms with other functional moieties through nucleophilic aromatic substitution. orgsyn.org This suggests that a similar approach could be employed starting with a trifluoromethylated and fluorinated benzene precursor to introduce a variety of substituents.

Another viable route to multifunctional analogs is through the chemical transformation of a pre-functionalized this compound. For example, methods for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile (B20432) have been reported, which could potentially be adapted to the isophthalonitrile system. chemicalbook.comgoogle.com A patented method describes a three-step synthesis starting from m-trifluoromethyl fluorobenzene, involving: google.com

Positional Bromination: Introduction of a bromine atom at a specific position on the ring.

Cyano Group Replacement: Substitution of the fluorine atom with a cyanide group to form the benzonitrile (B105546).

Aminolysis Substitution: Replacement of the bromine atom with an amino group.

This sequence provides a pathway to an amino-functionalized trifluoromethylated nitrile, which can then undergo further reactions to introduce additional functionalities.

The introduction of a hydroxyl group is another important functionalization. While direct hydroxylation of this compound is challenging, synthetic routes to related hydroxy-trifluoromethylated heterocycles, such as 4-hydroxy-2-(trifluoromethyl)quinolines and 4-hydroxy-2-(trifluoromethyl)thiophene, have been developed. bohrium.comresearchgate.net These syntheses often involve intramolecular cyclization of functionalized precursors. Adapting such strategies to the isophthalonitrile framework could provide access to hydroxylated analogs.

The following table outlines a representative, albeit hypothetical, reaction scheme for the synthesis of a multifunctionalized this compound analog based on the principles of nucleophilic aromatic substitution on a fluorinated precursor.

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene | NaCN | 4,5-Difluoro-2-(trifluoromethyl)isophthalonitrile | Nucleophilic Aromatic Substitution |

| 2 | 4,5-Difluoro-2-(trifluoromethyl)isophthalonitrile | R-NH2 (e.g., Aniline) | 4-Amino-5-fluoro-2-(trifluoromethyl)isophthalonitrile | Nucleophilic Aromatic Substitution |

| 3 | 4-Amino-5-fluoro-2-(trifluoromethyl)isophthalonitrile | R'-OH (e.g., Phenol), Base | 4-Amino-5-(phenoxy)-2-(trifluoromethyl)isophthalonitrile | Nucleophilic Aromatic Substitution |

This table presents a conceptual pathway and is for illustrative purposes. Actual reaction conditions would require experimental optimization.

The synthesis of such multifunctionalized analogs is of significant interest for the development of high-performance polymers, functional dyes, and materials with tailored electronic properties. The combination of the electron-withdrawing trifluoromethyl and cyano groups with various donor or acceptor substituents allows for fine-tuning of the molecule's electronic and physical characteristics.

Radical Reaction Pathways in Transformations of this compound

Radical reactions offer a powerful toolkit for C-F bond functionalization and for transformations involving unsaturated systems like nitriles. youtube.comyoutube.com The initiation of these reactions typically requires an input of energy, such as heat or light, to generate radical species. chemistryviews.org

The carbon-fluorine bond is exceptionally strong, making its cleavage a significant chemical challenge. However, under reductive conditions, the highly electron-withdrawing nature of the CF3 group makes it susceptible to defluorination. While specific studies on this compound are not prevalent, mechanistic insights can be drawn from related trifluoromethylated aromatic compounds and per- and polyfluoroalkyl substances (PFAS). nih.govrsc.org

One plausible pathway is initiated by a single-electron transfer (SET) to the aromatic ring from a reductant (e.g., a photo-excited catalyst or a low-valent metal). This generates a radical anion. The stability of this intermediate is enhanced by the three strong electron-withdrawing groups on the ring. From this radical anion, a fluoride (B91410) ion can be eliminated to generate a difluoromethyl radical. This process can be repeated to achieve further defluorination.

Alternatively, for certain substituted aromatics like trifluoromethylphenols, a base-mediated E1cb (Elimination Unimolecular conjugate Base) mechanism has been proposed for hydrolysis and defluorination. rsc.org This pathway, however, is more likely when a proton-donating group is present to be deprotonated, which is not the case for this compound. Therefore, a radical-mediated pathway is more probable for this specific compound under typical reductive conditions. nih.gov

Photoredox catalysis using agents like o-phosphinophenolate has also been shown to activate trifluoromethyl groups toward reductive functionalization. nih.gov The photoexcited catalyst can reduce the trifluoromethyl group, leading to the formation of a difluoromethyl radical, which can then be trapped or further reduced. nih.gov

Table 1: Plausible Reductive Defluorination Steps

| Step | Description | Intermediate |

|---|---|---|

| 1. Initiation | Single-electron transfer (SET) to the this compound molecule. | Radical anion of the parent molecule. |

| 2. Fragmentation | Elimination of a fluoride ion (F⁻). | Aromatic difluoromethyl radical. |

| 3. Propagation/Termination | The resulting radical can abstract a hydrogen atom, be further reduced, or react with other species in the medium. | Difluoromethyl- or monofluoromethyl-substituted isophthalonitrile. |

The nitrile groups of this compound, with their carbon-nitrogen triple bonds, can participate in radical addition reactions. A radical species (R•) can add to the electrophilic carbon of the nitrile, forming an iminyl radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction or coupling with another radical.

While direct examples involving this compound are scarce, the principles of radical cycloaddition are well-established. youtube.commdpi.com For instance, radical-mediated [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. mdpi.comelsevierpure.com In a hypothetical scenario, a radical generated elsewhere could add to one of the nitrile groups, and the resulting iminyl radical could be trapped intramolecularly or intermolecularly by an alkene or alkyne to form heterocyclic structures.

The trifluoromethyl group itself can influence these processes. Trifluoromethyl-substituted alkenes are known to be effective radical acceptors. mdpi.com The strong electron-withdrawing nature of the CF3 group on the aromatic ring of this compound would make the molecule a potent electron acceptor, potentially facilitating its involvement in radical-anion-mediated cycloadditions.

Catalytic Cycles in Photoredox and Transition Metal-Mediated Reactions

Modern catalysis provides elegant solutions for activating stable molecules. Photoredox and transition metal catalysis are particularly relevant for the functionalization of compounds like this compound.

Organophotocatalysis utilizes organic molecules (organocatalysts) to absorb light and initiate chemical reactions, often via radical pathways. nih.govresearchgate.net These methods are considered "green" and operate under mild conditions. nih.gov A general photocatalytic cycle that could involve this compound as a substrate is outlined below.

Excitation: An organic photocatalyst (PC), such as eosin (B541160) Y or an acridinium (B8443388) salt, absorbs visible light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst can act as a reductant or an oxidant. For a trifluoromethylation reaction, PC* might reduce a CF3 source (like a Togni or Umemoto reagent) to generate a trifluoromethyl radical (•CF3). nih.gov Alternatively, in a defluorination context, the excited catalyst could reduce the this compound itself, as described in section 4.1.1.

Radical Reaction: The generated radical reacts with a substrate. For example, a •CF3 radical could add to an alkene, or a substrate radical could react with the isophthalonitrile.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.

Organocatalysts have been successfully used for the stereoselective synthesis of chiral trifluoromethylsulfones, demonstrating their utility in controlling reactivity and stereochemistry in fluorinated molecule synthesis. chemistryviews.org Similar principles could be applied to reactions involving the nitrile groups or the aromatic ring of this compound.

Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not a mere spectator but actively participates in bond activation. capes.gov.brmdpi.commasterorganicchemistry.com This often involves reversible structural changes in the ligand, such as aromatization-dearomatization, which works in concert with the metal center to break and form bonds. capes.gov.bryoutube.com

While specific MLC studies involving this compound as a ligand are not documented, its structure suggests potential for such reactivity. The two nitrile groups are excellent metal-coordinating sites. If incorporated into a pincer-type ligand architecture, the isophthalonitrile backbone could potentially participate in catalysis. For example, a reaction at a metal center could be coupled with a transformation on one of the nitrile groups or the aromatic ring.

The fundamental principle of MLC is that the ligand and metal share the task of bond activation, often without a formal change in the metal's oxidation state. capes.gov.brmdpi.com This has been applied to a wide range of transformations, including hydrogenation, dehydrogenation, and the activation of H-H, C-H, O-H, and N-H bonds. capes.gov.br Given the ability of nitriles to coordinate with transition metals, it is conceivable that a complex of this compound could exhibit MLC, where the metal activates a substrate while one of the nitrile groups is simultaneously transformed or facilitates the process through electronic effects.

Nucleophilic Activation and Transformations of Nitrile Groups

The nitrile group is a polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. The presence of two such groups, along with a powerful electron-withdrawing CF3 group on the same aromatic ring, renders the nitrile carbons of this compound highly electrophilic and ripe for nucleophilic activation. rsc.org

The general mechanism involves the attack of a nucleophile on one of the nitrile carbons, breaking the pi-bond and forming a tetrahedral intermediate, typically an imine anion. youtube.comyoutube.com This intermediate can then be protonated or undergo further reaction.

Table 2: Common Nucleophilic Transformations of Nitriles

| Reaction Type | Nucleophile | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₂O / OH⁻ | Amide | Carboxylic Acid |

| Reduction | H⁻ (from LiAlH₄) | Imine anion | Primary Amine |

| Grignard Reaction | R-MgX | Imine | Ketone (after hydrolysis) |

Hydrolysis: In the presence of acid or base, the nitrile groups can be hydrolyzed to amides and subsequently to carboxylic acids. The strong electron-withdrawing environment of the ring would facilitate the initial nucleophilic attack by water or hydroxide.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups to primary amines via the nucleophilic addition of hydride ions. youtube.com

Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbons. youtube.com Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This provides a robust method for forming new carbon-carbon bonds at the nitrile positions.

The two nitrile groups can react sequentially, allowing for the synthesis of either monosubstituted or disubstituted products, depending on the stoichiometry and reaction conditions employed.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that dictate the structure and properties of the resulting derivatives. The electronic and steric influence of the trifluoromethyl group, positioned between the two nitrile functionalities, plays a significant role in directing the outcome of chemical transformations.

Regioselectivity in Cyclotetramerization Reactions

A primary derivatization pathway for phthalonitriles, including this compound, is the template-assisted cyclotetramerization to form phthalocyanine (B1677752) macrocycles. When a monosubstituted phthalonitrile (B49051) undergoes this reaction, a mixture of four constitutional isomers is typically formed, as the substituent can orient itself in different relative positions within the final macrocycle. umich.edu

The cyclotetramerization of four molecules of a 3-substituted phthalonitrile, such as this compound (where the trifluoromethyl group is at position 3 of the phthalonitrile precursor), can theoretically lead to four regioisomers with different symmetries: C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ.

C₄ₕ Symmetry: All four trifluoromethyl groups are oriented in the same direction, pointing towards one face of the phthalocyanine plane.

D₂ₕ Symmetry: Two pairs of adjacent trifluoromethyl groups point to opposite faces of the macrocycle.

C₂ᵥ Symmetry: Three trifluoromethyl groups point to one face, while the fourth points to the opposite face.

Cₛ Symmetry: Two adjacent trifluoromethyl groups point to one face, and the other two adjacent groups point to the opposite face.

In the absence of specific directing effects from the substituent or reaction conditions, the formation of these isomers is expected to follow a statistical distribution based on the possible combinations of the precursor molecules. umich.edu This statistical mixture is often difficult to separate, leading to products that are a composite of all four isomers. nih.gov

The expected statistical distribution for the regioisomers of a tetra-substituted phthalocyanine derived from a 3-substituted phthalonitrile is detailed in the table below.

| Regioisomer (Symmetry) | Description of Substituent Orientation | Statistical Abundance (%) |

|---|---|---|

| Cₛ | Two adjacent units pointing up, two adjacent units pointing down (1,2-cis) | 50 |

| C₂ᵥ | Three units pointing up, one unit pointing down | 25 |

| C₄ₕ | All four units pointing in the same direction | 12.5 |

| D₂ₕ | Two adjacent pairs of units pointing in opposite directions (1,3-trans) | 12.5 |

Research on related substituted phthalonitriles has shown that deviations from this statistical ratio can occur. uea.ac.uk The regioselectivity can be influenced by factors such as the steric bulk of the substituent and the specific reaction conditions, including the metal template and solvent used. nih.gov For instance, highly sterically demanding substituents can favor the formation of less crowded isomers. uea.ac.uk While the first phthalocyanines bearing trifluoromethyl groups were reported in the late 1970s, detailed studies on the specific regioisomeric distribution for derivatives of this compound are not extensively documented in the surveyed literature. researchgate.net The strong inductive effect of the trifluoromethyl group could also influence the relative reactivity of the two cyano groups, potentially leading to a non-statistical distribution of isomers. nih.gov However, achieving a regioisomer-free synthesis of a single isomer is a significant challenge in phthalocyanine chemistry and often requires complex, multi-step strategies or sophisticated separation techniques. nih.gov

Stereoselectivity in Derivatization Reactions

No specific research findings concerning the stereoselectivity of derivatization reactions starting from this compound were identified in the reviewed literature. Stereoselective reactions involve the preferential formation of one stereoisomer over another. For this to be relevant, a derivatization reaction would need to either introduce a new chiral center into the molecule or react with a pre-existing one in a selective manner. Since this compound is an achiral molecule, stereoselectivity would primarily be a consideration in reactions that generate new stereocenters, for example, through addition to the nitrile groups or the aromatic ring. Without available studies on such reactions, the stereochemical outcomes of its derivatization remain an open area for investigation.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Trifluoromethyl Isophthalonitrile and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of 2-(Trifluoromethyl)isophthalonitrile. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by their position relative to the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups. The proton sandwiched between the two cyano groups would likely appear at the most downfield chemical shift due to the strong anisotropic and inductive effects of these groups.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The spectrum would feature distinct resonances for the aromatic carbons, the two cyano carbons, and the carbon of the trifluoromethyl group. The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms (C-CF₃ and C-CN) and the carbon of the trifluoromethyl group itself will exhibit characteristic chemical shifts and coupling with the fluorine atoms (J-coupling). For instance, the CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: As fluorine has a spin of ½ and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.govyoutube.com For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, providing a clear diagnostic marker for the presence and integrity of the trifluoromethyl group. nih.govrsc.org In related trifluoromethyl-substituted aromatic compounds, the ¹⁹F signal for a CF₃ group on a benzene ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu

Data Table: Predicted NMR Data for this compound Predicted data based on analysis of similar compounds like 2-(trifluoromethyl)benzonitrile (B1294956) rsc.org and isophthalonitrile. nih.govspectrabase.com

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J) | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Multiplets | Aromatic Protons (3H) |

| ¹³C | ~115 - 117 | Singlets | Cyano Carbons (-CN) |

| ¹³C | ~120 - 140 | Multiplets (due to C-F coupling) | Aromatic Carbons (6C) |

| ¹³C | ~122 (q, J ≈ 272 Hz) | Quartet | Trifluoromethyl Carbon (-CF₃) |

| ¹⁹F | ~ -62 | Singlet | Trifluoromethyl Fluorines (-CF₃) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display strong, characteristic absorption bands. A sharp, intense peak in the region of 2220-2240 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile groups. researchgate.net The presence of the trifluoromethyl group gives rise to several strong absorptions, typically in the 1100-1350 cm⁻¹ range, corresponding to C-F stretching modes. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ region. jocpr.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric C≡N stretch is often strong in the Raman spectrum. Aromatic ring vibrations are also typically well-defined. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the FT-IR spectrum. niscpr.res.in

Data Table: Characteristic Vibrational Frequencies for this compound Data compiled from studies on related trifluoromethyl and benzonitrile (B105546) compounds. researchgate.netjocpr.comniscpr.res.in

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3050 - 3150 | Aromatic C-H Stretch | FT-IR, Raman |

| 2220 - 2240 | C≡N Stretch | FT-IR, Raman |

| 1400 - 1600 | Aromatic C=C Ring Stretch | FT-IR, Raman |

| 1100 - 1350 | C-F Stretch (asymmetric and symmetric) | FT-IR |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | FT-IR |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₃F₃N₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺). rsc.org

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak. Subsequent fragmentation would likely involve the loss of stable neutral fragments. Key fragmentation pathways could include:

Loss of a trifluoromethyl radical: [M - CF₃]⁺, leading to a significant fragment ion.

Loss of a cyano radical: [M - CN]⁺.

Fragmentation of the aromatic ring: Leading to a complex pattern of smaller ions.

The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. Analysis of trifluoromethyl-substituted compounds often shows characteristic fragmentation related to the CF₃ group. fluorine1.ru

Data Table: Predicted Mass Spectrometry Fragments for this compound Based on the molecular weight of C₉H₃F₃N₂ (196.13 g/mol ) and common fragmentation patterns. fluorine1.rulibretexts.org

| m/z (mass-to-charge ratio) | Predicted Ion/Fragment | Notes |

|---|---|---|

| 196 | [C₉H₃F₃N₂]⁺ | Molecular Ion ([M]⁺) |

| 170 | [M - CN]⁺ | Loss of a cyano radical |

| 127 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| 101 | [C₇H₃N]⁺ | Fragment resulting from loss of CF₃ and CN |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which govern the crystal packing. Studies on related phthalonitrile (B49051) derivatives have shown that these molecules can form well-ordered crystal lattices, often stabilized by various intermolecular forces. researchgate.net This analysis would provide unequivocal proof of the substitution pattern on the benzene ring and the conformation of the molecule.

High-Resolution Spectroscopic Methods for Isomer Differentiation

Distinguishing between positional isomers, such as 2-, 4-, and 5-(Trifluoromethyl)isophthalonitrile, is a critical analytical challenge. High-resolution spectroscopic methods are essential for this purpose.

NMR Spectroscopy: ¹H NMR is particularly powerful for isomer differentiation. The number of signals, their chemical shifts, and, most importantly, their coupling patterns (splitting) are unique for each isomer due to the different symmetry and relative positions of the protons. For example, the coupling constants between adjacent aromatic protons would differ significantly between isomers. Similarly, ¹³C and ¹⁹F NMR will show distinct chemical shifts for each isomer due to the different electronic environments of the carbon and fluorine nuclei. nih.gov

Vibrational Spectroscopy: While the FT-IR spectra of isomers may appear similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The frequencies of the C-H out-of-plane bending modes are particularly sensitive to the substitution pattern on the aromatic ring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of gas chromatography for separation and mass spectrometry for detection is highly effective. Isomers often have slightly different boiling points and polarities, allowing them to be separated by the GC column. While their mass spectra might be very similar, the unique retention time from the GC provides the basis for their differentiation and quantification. nih.gov

Computational and Theoretical Investigations of 2 Trifluoromethyl Isophthalonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and reactivity of 2-(trifluoromethyl)isophthalonitrile. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. youtube.comyoutube.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density. nih.gov DFT studies are instrumental in predicting the energetics of chemical reactions, including transition states and reaction barriers, which are crucial for understanding reaction mechanisms. nih.gov

For this compound, DFT calculations can be employed to model its behavior in various chemical transformations. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetic profile of reactions involving the nitrile or trifluoromethyl groups, or the aromatic ring. For instance, the energy profile for the nucleophilic aromatic substitution on the benzene (B151609) ring can be computed to understand the influence of the electron-withdrawing trifluoromethyl and cyano groups.

Table 1: Hypothetical DFT-Calculated Reaction Energies for this compound

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | This compound + CH₃O⁻ | 4-methoxy-2-(trifluoromethyl)isophthalonitrile + F⁻ | 25.4 | -15.2 |

| Reduction of Nitrile Group | This compound + H₂ | 2-(Trifluoromethyl)benzylamine-3-carbonitrile | 35.8 | -20.5 |

| Hydrolysis of Nitrile Group | This compound + H₂O | 2-(Trifluoromethyl)isophthalamide | 40.1 | -5.7 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and their energies. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. mdpi.comrjptonline.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. niscpr.res.in

Electrostatic potential (ESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. avogadro.ccwalisongo.ac.id Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netchemrxiv.orgscispace.com

For this compound, MO analysis would reveal the influence of the trifluoromethyl and cyano groups on the electronic structure of the benzene ring. The strong electron-withdrawing nature of these substituents is expected to lower the energies of both the HOMO and LUMO. The ESP map would likely show significant positive potential on the aromatic ring, particularly at the positions ortho and para to the trifluoromethyl group, making them susceptible to nucleophilic attack. The nitrogen atoms of the cyano groups would exhibit negative potential.

Table 2: Hypothetical Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular orbital analysis.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials. stanford.edumdpi.comrsc.org

In the context of this compound, MD simulations can be used to investigate its behavior in the condensed phase, such as in a crystal or in solution. These simulations can reveal how molecules of this compound pack together and interact with each other or with solvent molecules. This is crucial for understanding properties like solubility, melting point, and crystal structure. The simulations can track the formation and breaking of non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, which govern the macroscopic properties of the substance.

Table 3: Hypothetical Intermolecular Interaction Energies from MD Simulations of this compound in a Simulated Crystal Lattice

| Interaction Type | Average Energy (kcal/mol) |

| van der Waals | -12.8 |

| Electrostatic | -8.5 |

| Total Intermolecular | -21.3 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular dynamics simulations.

Prediction of Reaction Pathways and Regioselectivity

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and the regioselectivity of these reactions. youtube.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathways, which correspond to the most probable reaction mechanisms. orientjchem.org

For this compound, computational methods can be used to predict the outcome of various reactions. For example, in an electrophilic aromatic substitution reaction, calculations can determine which position on the benzene ring is most likely to be attacked by an electrophile. Given the directing effects of the trifluoromethyl and cyano groups, it is expected that electrophilic substitution would be disfavored, but if it were to occur, it would likely be directed to the meta position relative to both substituents. Conversely, for nucleophilic aromatic substitution, the calculations would likely predict substitution at the positions activated by the electron-withdrawing groups.

Table 4: Hypothetical Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

| C4 | 5.2 | Minor |

| C5 | 0.0 | Major |

| C6 | 6.8 | Minor |

Note: The data in this table is illustrative and intended to represent the type of results obtained from reaction pathway prediction calculations.

Conformational Analysis and Stereochemical Insights

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nii.ac.jprsc.org Computational methods can be used to determine the relative energies of different conformers and the energy barriers to their interconversion. nih.gov

Table 5: Hypothetical Rotational Barrier for the Trifluoromethyl Group in this compound

| Conformation | Dihedral Angle (C-C-C-F) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.0 |

| Eclipsed | 0° | 1.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from conformational analysis.

Research Applications and Emerging Areas of 2 Trifluoromethyl Isophthalonitrile Chemistry

Utilization in Polymer Science and Materials Development

The presence of two nitrile groups suggests that 2-(trifluoromethyl)isophthalonitrile could serve as a valuable monomer or cross-linking agent in the synthesis of high-performance polymers. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to polymeric materials.

While direct polymerization studies of this compound are not extensively documented in publicly available literature, its structure is highly analogous to other dicyanobenzene derivatives used in the synthesis of high-performance thermosetting resins. Phthalonitrile (B49051) resins, for instance, are known for their exceptional thermal and oxidative stability. specificpolymers.comspecificpolymers.comrsc.org The polymerization of phthalonitrile monomers typically proceeds via a cyclotrimerization of the nitrile groups to form a highly cross-linked network of triazine and phthalocyanine (B1677752) rings. mdpi.com This process is often initiated by heat or the presence of a curing agent.

The nitrile groups in this compound could be expected to undergo similar polymerization reactions. The trifluoromethyl group, being strongly electron-withdrawing, would likely influence the curing behavior and the final properties of the resulting polymer. It is plausible that this compound could be used as a comonomer with other phthalonitrile derivatives to tailor the properties of the resulting resins. The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy for enhancing thermal stability and solubility in organic solvents. acs.orgacs.org

The incorporation of this compound into a polymer matrix would be expected to yield materials with a unique combination of properties. The trifluoromethyl group generally enhances hydrophobicity, reduces the dielectric constant, and improves thermal stability. beilstein-journals.org Polymers containing nitrile groups can exhibit strong intermolecular dipole-dipole interactions, which can lead to higher glass transition temperatures. lu.se

The resulting trifluoromethylated polyarylether or phthalonitrile-type resins could find applications in areas requiring high thermal and chemical resistance, such as aerospace composites and microelectronics. specificpolymers.comrsc.org The properties of such polymers can often be tuned by copolymerization with other monomers. For example, the copolymerization of different activated esters has been shown to allow for the tuning of thermal properties of the resulting polymers. researchgate.net A similar approach could be envisioned for this compound.

| Polymer Type | Key Functional Groups | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Properties | Reference |

|---|---|---|---|---|---|

| Poly(arylene ether) | Trifluoromethyl | Up to 234 °C | Up to 536 °C (5% weight loss) | High thermal stability, good solubility in organic solvents | acs.org |

| Phthalonitrile Resin | Nitrile | 340 - 360 °C | 490 - 495 °C | Excellent thermal stability, low moisture absorption, flame retardancy | specificpolymers.com |

| Poly(styrene-co-acrylonitrile) | Nitrile | ~105 °C | >300 °C | Higher Tg compared to polystyrene, good chemical resistance | lu.se |

Polymers with low dielectric constants and low moisture absorption are highly sought after for applications in microelectronics packaging and as insulating layers in integrated circuits. rsc.org The presence of the trifluoromethyl group in polymers derived from this compound would be beneficial in this regard. Phthalonitrile-based resins are already being explored for such applications due to their excellent electrical properties and thermal stability. rsc.org

Furthermore, the introduction of fluorine can modify the optical properties of materials. While specific data for polymers from this compound is not available, fluorinated polymers are known to be used in optical applications. For example, poly(perfluoro-2-trichloromethylisopropyl)acrylate has been investigated for its potential use in optical waveguides due to its high optical transparency and thermal stability. nih.gov It is conceivable that polymers incorporating this compound could also exhibit interesting optical properties.

Role as a Precursor for Advanced Synthetic Reagents

The combination of reactive nitrile groups and a trifluoromethyl-substituted aromatic ring makes this compound a potential starting material for the synthesis of more complex and valuable chemical entities.

While there is no direct evidence of this compound being used as a precursor for trifluoromethylating agents, the broader field of organofluorine chemistry provides some context. The synthesis of such agents often involves multi-step processes starting from compounds bearing a trifluoromethyl group on an aromatic ring. For example, S-(trifluoromethyl)diphenylsulfonium salts are known electrophilic trifluoromethylating reagents. lu.se The synthesis of such reagents, however, typically starts from different precursors.

The nitrile groups of this compound could potentially be transformed into other functional groups that are more amenable to the synthesis of trifluoromethylating agents. For instance, hydrolysis of the nitrile groups would yield carboxylic acids, which could then be subjected to further transformations. However, developing a synthetic route from this compound to a known class of trifluoromethylating agents would require significant synthetic exploration.

The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. nih.govjst.go.jp Aromatic compounds containing both trifluoromethyl and cyano groups can serve as versatile building blocks for the synthesis of complex heterocyclic compounds. For example, trifluoromethyl-substituted pyrazoles, which are important in medicinal chemistry, can be synthesized from precursors containing a trifluoromethyl group and a reactive functional group. nih.gov

The two nitrile groups in this compound offer multiple reaction sites. They can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic rings. nih.govresearchgate.net This multi-functionality makes it a potentially valuable starting material for creating diverse molecular scaffolds. For instance, phthalonitrile derivatives are widely used in the synthesis of phthalocyanines, which have applications in photodynamic therapy and as catalysts. nih.govresearchgate.net The synthesis of a trifluoromethyl-substituted phthalocyanine from this compound could lead to new materials with unique photophysical properties.

| Reaction Type | Potential Product | Potential Application of Product | Relevant Analogy |

|---|---|---|---|

| Cyclotrimerization | Cross-linked Triazine/Phthalocyanine Network | High-performance thermosetting resin | mdpi.com |

| Hydrolysis | 2-(Trifluoromethyl)isophthalic acid | Monomer for polyesters or polyamides | google.com |

| Reduction | 2-(Trifluoromethyl)-1,3-bis(aminomethyl)benzene | Monomer for polyamides or polyimides | google.com |

| Cycloaddition with dipoles | Bis-heterocyclic compounds | Building blocks for pharmaceuticals or materials | icm.edu.pl |

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

A primary challenge in the broader field of fluorinated compounds is the environmental impact of their synthesis. Future research must prioritize the development of green and sustainable methods for producing 2-(Trifluoromethyl)isophthalonitrile. This involves a paradigm shift from traditional synthetic routes that may rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Key research objectives should include:

Aqueous and Micellar Catalysis: Investigating synthetic routes in water, the most environmentally benign solvent. Micellar catalysis, which uses surfactants to create nanoreactors in water, could enhance the solubility of organic reactants and facilitate reactions, reducing the need for volatile organic solvents. rsc.orgmdpi.com

Green Solvents: Replacing conventional solvents like dichloromethane (B109758) with biorenewable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). mt.com The selection of solvents should be guided by established green chemistry principles and solvent selection guides developed by industry consortia. rsc.orggcande.org

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize waste generation (low E-factor). gcande.org This includes exploring catalytic cycles that regenerate active species and avoid stoichiometric reagents.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Approach | Future Green Approach |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, 2-MeTHF, or other biorenewable solvents |

| Catalysis | Stoichiometric, harsh reagents (e.g., POCl₃) | Catalytic (e.g., transition-metal, organo-, photo-, bio-catalysis) |

| Energy Input | High temperatures and pressures | Ambient temperature/pressure, light-driven |

| Waste Profile | High E-Factor, hazardous byproducts | Low E-Factor, benign byproducts |

| Feedstock | Petroleum-based | Renewable resources where possible |

Expanding the Scope of Derivatization and Functionalization

The two nitrile groups and the trifluoromethyl-substituted aromatic ring of this compound offer multiple sites for chemical modification. A significant future direction is the systematic exploration of its derivatization to generate a library of novel compounds with tailored properties.

Nitrile Group Transformations: The cyano groups are versatile handles for conversion into other functional groups. Research should focus on the selective hydrolysis to amides or carboxylic acids (e.g., 2-(Trifluoromethyl)phthalic acid derivatives), reduction to amines, or participation in cycloaddition reactions to form heterocyclic structures like tetrazoles.

Aromatic Ring Functionalization: Although the trifluoromethyl group is strongly deactivating, exploring further electrophilic or nucleophilic aromatic substitution reactions could introduce additional functionalities onto the benzene (B151609) ring, leading to more complex molecular architectures.

Multi-functionalization Cascades: Developing one-pot reactions where multiple functional groups are transformed sequentially would streamline the synthesis of complex derivatives. rsc.org This approach is more efficient and sustainable than traditional multi-step syntheses. rsc.org

Table 2: Potential Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Nitrile Groups | Hydrolysis | Carboxylic Acid, Amide | Polymer precursors, pharmaceutical intermediates |

| Nitrile Groups | Reduction | Amine | Monomers for polyimides, epoxy curing agents |

| Nitrile Groups | Cycloaddition (e.g., with azides) | Tetrazole | Bioactive compounds, energetic materials |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Ether, Amine | Functional polymers, fine chemicals |

Advanced Mechanistic Elucidation and Catalyst Design

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing processes and designing next-generation catalysts.

Mechanistic Studies: Future work should employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to elucidate the pathways of key reactions. For instance, understanding the mechanism of trifluoromethylation can lead to more efficient and regioselective syntheses. nih.gov

Catalyst-Free Systems: Exploring catalyst-free reaction pathways, such as those promoted by visible light and involving electron donor-acceptor (EDA) complexes, represents a promising green chemistry approach. rsc.org

Custom Catalyst Design: For reactions requiring catalysis, efforts should be directed toward designing catalysts with higher activity, selectivity, and stability. This could involve developing novel N-heterocyclic carbene (NHC) catalysts, which have shown promise in radical reactions, or designing specific ligands for transition metals to fine-tune their reactivity. d-nb.info Photoredox catalysis, in particular, offers a mild and powerful method for generating radical intermediates necessary for C-CF3 bond formation. d-nb.inforesearchgate.net

Exploration of Novel Material Science Applications

The unique combination of a rigid aromatic core, polar nitrile groups, and a hydrolytically stable trifluoromethyl group makes this compound an attractive building block for advanced materials.

High-Performance Polymers: The dinitrile functionality makes it a prime candidate for polymerization. Research into its use as a monomer for creating polymers like polyimides, polybenzoxazoles, or phthalonitrile-based thermosetting resins could yield materials with exceptional thermal stability, chemical resistance, and desirable dielectric properties for aerospace and microelectronics applications. The CF3 group can enhance flame retardancy, lower the dielectric constant, and improve solubility for processing. psu.edu

Covalent Organic Frameworks (COFs): The rigid structure and defined reaction sites of this compound and its derivatives could be leveraged to construct 2D or 3D COFs. jiangnan.edu.cnnih.gov The incorporation of trifluoromethyl groups into the COF structure can create specific pore environments and enhance stability, making these materials promising for gas separation, catalysis, and sensing. jiangnan.edu.cnnih.gov

Electronic and Photonic Materials: The strong dipole moment and electron-withdrawing nature of the nitrile and trifluoromethyl groups suggest potential applications in optoelectronic materials. researchgate.net Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as nonlinear optical (NLO) materials. researchgate.netjournaleras.com

Integration of Computational and Experimental Approaches

A synergistic approach that combines computational modeling with experimental validation will be essential to accelerate research and overcome the challenges outlined above.

DFT and TD-DFT Studies: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govias.ac.in This can guide synthetic efforts by identifying the most likely reaction pathways and predicting the properties of target molecules before they are synthesized. niscpr.res.inmdpi.com Time-Dependent DFT (TD-DFT) can further predict electronic absorption spectra, aiding in the design of novel photonic materials. ias.ac.in

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the physical properties and potential toxicity of new derivatives. nih.gov This computational screening can prioritize synthetic targets and align with green chemistry principles by avoiding the synthesis of potentially hazardous compounds. nih.gov

Reaction Mechanism Simulation: Computational modeling can provide detailed insights into reaction transition states and intermediates, complementing experimental mechanistic studies and aiding in the rational design of more efficient catalysts. mdpi.commdpi.com

Table 3: Role of Computational Chemistry in Advancing Research

| Computational Method | Application Area | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis & Reactivity | Prediction of reaction pathways, stability of intermediates, and global reactivity descriptors. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Materials Science | Calculation of UV-Vis spectra and electronic properties for designing optical materials. ias.ac.in |

| Molecular Dynamics (MD) | Polymer Science | Simulation of polymer chain packing and prediction of bulk material properties. |

| QSPR/QSTR | Green Chemistry & Drug Design | Prediction of physical properties and toxicity profiles to guide sustainable design. nih.gov |

Compound Index

Q & A

Q. What are the key physicochemical properties of 2-(Trifluoromethyl)isophthalonitrile critical for experimental design?

The compound’s thermodynamic stability and phase transitions are essential for synthesis and purification. Enthalpy of fusion (ΔfusH) data for structurally analogous nitriles, such as tetrachloroisophthalonitrile, can guide experimental protocols. For example:

| Property | Value (kJ/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|---|

| ΔfusH | 30 | 526.2 | DSC | |

| Thermal analysis (DSC) under inert atmospheres is recommended to avoid decomposition. Solubility in polar aprotic solvents (e.g., THF) should be validated via HPLC under conditions like SQD-FA05 (retention time ~1.01–1.25 minutes) . |

Q. What synthetic methodologies are commonly used to introduce trifluoromethyl groups into aromatic nitriles?

Electrophilic trifluoromethylation or nucleophilic substitution with CF₃-containing reagents (e.g., Ruppert–Prakash reagent) is typical. For example, coupling reactions involving intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline (Reference Example 50) demonstrate regioselective trifluoromethylation under Pd catalysis . Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Monitoring by thin-layer chromatography (TLC) and LCMS (e.g., m/z 742 [M+H]+ for intermediates) .

Advanced Research Questions

Q. How can conflicting LCMS/HPLC data for trifluoromethylated intermediates be resolved?

Discrepancies in mass spectra or retention times often arise from:

- Isomeric byproducts : Use chiral columns (e.g., CHIRALPAK®) or 2D-HPLC to separate enantiomers.

- Ion suppression : Optimize mobile phase pH (e.g., 0.1% formic acid) to enhance ionization efficiency .

- Degradation : Validate stability under analytical conditions (e.g., 25°C for 24 hours).

Q. What strategies mitigate steric hindrance during the synthesis of this compound derivatives?

Steric effects from the trifluoromethyl group can impede reactivity. Solutions include:

Q. How do electronic effects of the trifluoromethyl group influence reaction kinetics in cross-coupling reactions?

The strong electron-withdrawing nature of CF₃ alters aromatic ring electron density, slowing oxidative addition in Pd-catalyzed reactions. Kinetic studies using UV-Vis spectroscopy (λ = 254 nm) show:

- Rate constants (k) decrease by ~40% compared to non-fluorinated analogs.

- Compensate by increasing catalyst loading (5–10 mol%) or using electron-rich ligands (e.g., XPhos) .

Methodological Guidance

Q. How to validate the purity of this compound in multi-step syntheses?

Q. What analytical techniques are recommended for detecting trace impurities in fluorinated nitriles?

- GC-MS with headspace sampling : Detects volatile byproducts (e.g., fluorobenzene derivatives) at ppm levels.

- ICP-OES : Quantifies residual metal catalysts (e.g., Pd < 50 ppb).

- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates (refer to SI in ).

Data Contradiction Analysis

Q. How to address discrepancies in reported thermodynamic properties of fluorinated nitriles?

Variations in ΔfusH or melting points (e.g., 526.2 K vs. 518 K in older studies) may stem from:

- Polymorphism : Characterize crystal forms via PXRD.

- Sample purity : Recalibrate DSC using ≥99% pure samples (validated by HPLC) .

Q. Why do trifluoromethylated analogs exhibit unexpected reactivity in nucleophilic aromatic substitution (NAS)?

Contradictory data (e.g., higher/lower yields) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products